molecular formula C22H25N3O2 B10772733 2-(Indolin-1yl)-melatonin

2-(Indolin-1yl)-melatonin

Cat. No.: B10772733
M. Wt: 363.5 g/mol
InChI Key: WPMBIMXWTHXWHN-UHFFFAOYSA-N
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Description

2-(indolin-1yl)-melatonin is a synthetic compound that combines the structural features of indoline and melatonin. Indoline is a bicyclic structure containing a benzene ring fused to a pyrrolidine ring, while melatonin is a hormone primarily released by the pineal gland that regulates sleep-wake cycles. The combination of these two structures results in a compound with potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(indolin-1yl)-melatonin typically involves the formation of the indoline ring followed by its attachment to the melatonin structure. One common method involves the cyclization of ortho-substituted anilines to form the indoline ring, which is then coupled with a melatonin derivative. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond between the indoline and melatonin moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(indolin-1yl)-melatonin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological processes such as circadian rhythms and oxidative stress.

    Medicine: Explored for its potential therapeutic effects in treating sleep disorders, neurodegenerative diseases, and cancer.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(indolin-1yl)-melatonin involves its interaction with melatonin receptors (MT1 and MT2) in the brain, which regulate sleep-wake cycles. Additionally, the indoline moiety may contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress. The compound may also interact with other molecular targets, such as enzymes and ion channels, to exert its pharmacological effects .

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C22H25N3O2/c1-15(26)23-11-9-18-19-13-17(27-2)7-8-20(19)24-21(18)14-25-12-10-16-5-3-4-6-22(16)25/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,26)

InChI Key

WPMBIMXWTHXWHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CN3CCC4=CC=CC=C43

Origin of Product

United States

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